Acetylcysteine sodium

Pharmaceutical formulation Solubility Injectable drug delivery

Acetylcysteine sodium (CAS 19542-74-6, molecular formula C₅H₈NNaO₃S, molecular weight 185.18 g/mol) is the monosodium salt of N-acetyl-L-cysteine (NAC), the N-acetyl derivative of the naturally occurring amino acid L-cysteine. It is classified as a mucolytic agent (ATC code R05CB01) and antidote (ATC code V03AB23).

Molecular Formula C5H8NNaO3S
Molecular Weight 185.18 g/mol
CAS No. 19542-74-6
Cat. No. B099656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetylcysteine sodium
CAS19542-74-6
SynonymsAcétylcystéine GNR
acebraus
Acemuc
Acetabs
Acetylcystein AL
Acetylcystein Atid
Acetylcystein Heumann
Acetylcystein Trom
Acetylcystein, mentopin
Acetylcysteine
Acetylcysteine Hydrochloride
Acetylcysteine Sodium
Acetylcysteine Zinc
Acetylcysteine, (D)-Isomer
Acetylcysteine, (DL)-Isomer
Acetylcysteine, Monoammonium Salt
Acetylcysteine, Monosodium Salt
Acetylin
Acetyst
Acid, Mercapturic
Airbron
Alveolex
Azubronchin
Bisolvon NAC
Bromuc
Broncho Fips
Broncho-Fips
BronchoFips
Broncholysin
Broncoclar
Codotussyl
Cystamucil
Dampo Mucopect
durabronchal
Eurespiran
Exomuc
Fabrol
Fluimucil
Fluprowit
Frekatuss
Genac
Hoestil
Hustengetränk, Optipect
Hydrochloride, Acetylcysteine
Ilube
Jenacystein
Jenapharm
Lantamed
Larylin NAC
Lindocetyl
M Pectil
M-Pectil
mentopin Acetylcystein
Mercapturic Acid
Monoammonium Salt Acetylcysteine
Monosodium Salt Acetylcysteine
MPectil
Muciteran
Muco Sanigen
Mucomyst
Mucopect, Dampo
Mucosil
Mucosol
Mucosolvin
N Acetyl L cysteine
N Acetylcysteine
N-Acetyl-L-cysteine
N-Acetylcysteine
NAC AL
NAC Zambon
NAC, Bisolvon
Optipect Hustengetränk
Sanigen, Muco
Siccoral
Siran
Sodium, Acetylcysteine
Solmucol
Zambon, NAC
Zinc, Acetylcysteine
Molecular FormulaC5H8NNaO3S
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESCC(=O)NC(CS)C(=O)[O-].[Na+]
InChIInChI=1S/C5H9NO3S.Na/c1-3(7)6-4(2-10)5(8)9;/h4,10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/p-1/t4-;/m0./s1
InChIKeyKVXPBDQWIXGZEL-WCCKRBBISA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetylcysteine Sodium (CAS 19542-74-6): Procurement-Relevant Physicochemical and Regulatory Profile


Acetylcysteine sodium (CAS 19542-74-6, molecular formula C₅H₈NNaO₃S, molecular weight 185.18 g/mol) is the monosodium salt of N-acetyl-L-cysteine (NAC), the N-acetyl derivative of the naturally occurring amino acid L-cysteine [1]. It is classified as a mucolytic agent (ATC code R05CB01) and antidote (ATC code V03AB23) [2]. The compound is supplied commercially as a sterile aqueous solution at 10% (100 mg/mL) or 20% (200 mg/mL) concentration with pH adjusted to 6.0–7.5 using sodium hydroxide, containing edetate disodium as a stabilizer . The sodium salt form is the exclusive chemical entity used in FDA-approved and EMA-approved acetylcysteine solution products for inhalation, oral, and intravenous administration, distinguishing it from the free acid form (CAS 616-91-1) which is not directly used in parenteral formulations [3].

Why Acetylcysteine Sodium Cannot Be Interchanged with Free Acid NAC or Alternative Mucolytics Without Quantitative Verification


Although acetylcysteine (NAC) and its sodium salt share the same active pharmacophore, their formulation, solubility, pH, and stability profiles differ in ways that directly impact clinical usability and regulatory compliance. The free acid form (CAS 616-91-1) exhibits aqueous solubility of approximately 33 mg/mL at 25°C without heating, whereas the sodium salt enables stable 200 mg/mL solutions—a ~6-fold concentration advantage essential for injectable and high-dose oral antidote protocols . Among in-class mucolytics, network meta-analyses demonstrate a clear efficacy rank of erdosteine > carbocysteine > NAC for COPD exacerbation prevention, meaning NAC cannot be assumed equivalent to erdosteine without a ~33% greater number needed to treat [1]. Furthermore, NAC is uniquely capable of serving as a direct cysteine donor for neuronal glutathione synthesis, a property not shared by methionine or 2-oxothiazolidine-4-carboxylate, which has implications for procurement in neuroscience research contexts [2]. These differences are quantitative and experimentally verified, not merely nominal.

Acetylcysteine Sodium: Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Scientific Procurement Decisions


Injectable Solution Concentration: Acetylcysteine Sodium vs. Free Acid NAC

Acetylcysteine sodium (CAS 19542-74-6) enables the preparation of clinically standard 20% (200 mg/mL) aqueous solutions with pH adjusted to 6.0–7.5, as specified in USP monographs and FDA-approved product labels. In contrast, the free acid form N-acetyl-L-cysteine (CAS 616-91-1) has a measured aqueous solubility of 33 mg/mL at 25°C under standard in vitro conditions . The sodium salt therefore provides an approximately 6-fold higher achievable concentration in ready-to-use aqueous solution without requiring in-situ pH adjustment by the end user, which is critical for the 21-hour intravenous acetylcysteine protocol for acetaminophen overdose requiring administration of 300 mg/kg total dose [1].

Pharmaceutical formulation Solubility Injectable drug delivery

COPD Exacerbation Risk Reduction: High-Dose NAC vs. Erdosteine and Carbocysteine in Network Meta-Analysis

In a network meta-analysis of 7 RCTs encompassing 2,753 COPD patients, the pairwise meta-analysis showed that mucolytic/antioxidant agents as a class significantly reduced the risk of acute exacerbation of COPD (AECOPD) with a pooled RR of 0.74 (95% CI 0.68–0.80). However, the network meta-analysis established an effectiveness rank of erdosteine > carbocysteine > NAC . Only erdosteine significantly reduced the risk of experiencing at least one AECOPD (P < 0.01) and hospitalization due to AECOPD (P < 0.05), whereas NAC significantly reduced the duration of AECOPD (P < 0.01) but not the risk of first exacerbation [1]. In a separate meta-analysis of 13 studies (4,155 COPD patients), high-dose NAC (≥1,200 mg/day) reduced exacerbation risk with RR 0.75 (95% CI 0.66–0.84; p < 0.01) vs. placebo, while low-dose NAC (≤600 mg/day) showed uncertain benefit—a clear intra-compound dose-response differentiation [2].

COPD Mucolytic efficacy Exacerbation prevention

Neuronal Glutathione Synthesis: NAC vs. Methionine as Cysteine Donor

In neuron-rich primary cultures derived from embryonal rat brain, N-acetylcysteine (NAC) at millimolar concentrations produced a concentration-dependent increase in neuronal glutathione content during a 4-hour incubation, doubling glutathione levels. In contrast, replacement of cysteine with methionine or 2-oxothiazolidine-4-carboxylate failed to increase glutathione content, demonstrating that cultured neurons lack the transsulfuration pathway necessary to convert methionine to cysteine [1]. This establishes NAC as a direct cysteine donor capable of bypassing the methionine-to-cysteine conversion pathway, which is absent or rate-limiting in neuronal cells. The finding is further supported by hepatocyte studies where NAC, but not methionine, effectively increased glutathione biosynthesis and protected against bromobenzene toxicity in isolated rat hepatocytes [2].

Neuroscience Glutathione synthesis Cysteine donor specificity

Mucolytic Potency: Acetylcysteine Sodium vs. Nacystelyn (N-Acetylcysteine L-Lysinate) in Canine Airway Model

In a head-to-head comparative study using six healthy mongrel dogs, both N-acetylcysteine (NAC) and N-acetylcysteine L-lysinate (Nacystelyn, NAL) administered via metered dose inhaler increased tracheal mucus velocity (TMV) and decreased mucus viscoelasticity compared to placebo. However, the treatment effect with NAL was significantly greater than with NAC. Furthermore, NAL increased the negative transepithelial potential difference (PD) and chloride ion (Cl⁻) content of airway secretions—an effect not observed after NAC administration [1]. This indicates that NAL possesses an additional ion-transport-mediated mechanism of action beyond disulfide bond cleavage, resulting in synergistically enhanced mucociliary clearance. Both compounds increased ciliary beat frequency (CBF) on the frog palate model at comparable concentration ranges [1]. Notably, NAC sodium remains the globally approved and commercially dominant form, while Nacystelyn is primarily a research-stage compound [2].

Mucolytic efficacy Airway clearance Salt form comparison

Parenteral Solution Stability: Acetylcysteine Sodium 60 mg/mL in PVC Bags at 25°C

In a controlled stability study, NAC solutions at 60 mg/mL prepared from commercial acetylcysteine sodium 200 mg/mL concentrate and diluted in 0.9% sodium chloride, 0.45% sodium chloride, or 5% dextrose maintained at least 98.7% of their initial concentration after 72 hours of storage at 25°C in PVC bags, with no significant changes in odor, color, or particulate matter count per USP <788> specifications [1]. This contrasts with an earlier study where NAC at 26 mg/mL in D5W (prepared from commercial vials containing 0.5 mg/mL edetate disodium) was stable for only 60 hours but not 72 hours at ambient temperature, with >10% degradation observed at the 72-hour time point [2]. A subsequent investigation demonstrated that zinc gluconate at 62.5 µg/mL stabilizes 25 mg/mL NAC solution for at least 8 days at 5 ± 3 °C, maintaining NAC content above 95% of initial value and NAC dimer below 0.5% [2].

Injectable stability Hospital pharmacy Extemporaneous compounding

Oral Bioavailability of NAC: Intravenous vs. Oral Route Pharmacokinetic Differentiation

In a randomized crossover pharmacokinetic study in 6 healthy volunteers receiving NAC 200 mg intravenously and 400 mg orally, the oral bioavailability of reduced NAC was only 4.0%, while total NAC (reduced + oxidized) oral bioavailability was 9.1% [1]. The terminal half-life after intravenous administration was 1.95 hours for reduced NAC and 5.58 hours for total NAC, extending to 6.25 hours after oral administration. The volume of distribution (Vss) was 0.59 L/kg for reduced NAC and 0.47 L/kg for total NAC, with plasma clearance of 0.84 L/h/kg (reduced) and 0.11 L/h/kg (total) [1]. This extremely low oral bioavailability—approximately 4–10% in humans—is a critical pharmacokinetic limitation that mandates intravenous administration (using the sodium salt formulation) for acute indications such as acetaminophen overdose, where rapid achievement of therapeutic plasma concentrations is essential. A separate study confirmed oral bioavailability of 11.6% (95% CI 6.3–16.9%) in critically ill ICU patients, consistent with the low bioavailability observed in healthy volunteers [2].

Pharmacokinetics Bioavailability Route of administration

High-Confidence Procurement and Application Scenarios for Acetylcysteine Sodium Based on Quantitative Differentiation Evidence


Intravenous Acetaminophen Overdose Antidote Protocol (Hospital Pharmacy Procurement)

Acetylcysteine sodium 200 mg/mL injectable solution is the only NAC form suitable for the standard 21-hour intravenous protocol (300 mg/kg total dose) for acetaminophen overdose, as established by the evidence of ≤4% oral bioavailability of the free acid form [1]. The sodium salt enables 200 mg/mL sterile solutions (pH 6.0–7.5) that meet USP specifications, whereas the free acid has only ~33 mg/mL aqueous solubility at 25°C . For hospital pharmacies, the 60 mg/mL extemporaneously compounded solutions in 0.9% NaCl or D5W are chemically and physically stable for ≥72 hours at 25°C in PVC bags (≥98.7% concentration retained), supporting simplified continuous-infusion regimens [2].

High-Dose Oral NAC for COPD Exacerbation Prevention (Clinical Trial Material Sourcing)

For clinical trials investigating COPD exacerbation prevention, acetylcysteine sodium must be procured and formulated to deliver ≥1,200 mg/day oral dosing, as meta-analysis evidence demonstrates that only high-dose NAC (≥1,200 mg/day) achieves statistically significant exacerbation reduction (RR 0.75, 95% CI 0.66–0.84; p < 0.01), while low-dose NAC (≤600 mg/day) shows uncertain efficacy [1]. When selecting between in-class mucolytics, erdosteine (600 mg/day) demonstrates superior efficacy for preventing first exacerbation (P < 0.01), but NAC provides comparable reduction in exacerbation duration (P < 0.01) and offers the additional benefit of hepatic glutathione replenishment not shared by erdosteine or carbocysteine .

Neuroscience Research Requiring Neuronal Glutathione Elevation (Laboratory Reagent Procurement)

For in vitro neuroscience studies requiring elevation of neuronal glutathione levels, acetylcysteine sodium is the only suitable sulfur-containing precursor among commonly available amino acid derivatives. Direct comparative evidence shows that NAC doubles neuronal glutathione content within 4 hours at millimolar concentrations, while methionine and 2-oxothiazolidine-4-carboxylate fail to produce any measurable increase [1]. Researchers should procure acetylcysteine sodium rather than methionine or free cysteine when the experimental objective is glutathione augmentation in primary neuronal cultures or brain-derived cell lines, as neurons lack the transsulfuration pathway required for methionine-to-cysteine conversion [1].

Sterile Compounding of NAC Inhalation Solutions for Mucolytic Therapy (Compounding Pharmacy Sourcing)

Acetylcysteine sodium 20% (200 mg/mL) solution is the standard starting material for compounding inhalation formulations (1–5 mL diluted with normal saline to 5 mL total volume, administered TDS via nebulization). The sodium salt formulation at pH 6.0–7.5 provides optimal mucolytic activity, which increases with increasing pH and is maximal between pH 7 and 9 without interference from DNA [1]. Compounding pharmacies should verify that sourced acetylcysteine sodium contains edetate disodium as stabilizer and is supplied as a sterile unpreserved solution, as the free acid form requires in-situ neutralization with NaOH and is not available as a sterile pharmaceutical-grade solution .

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